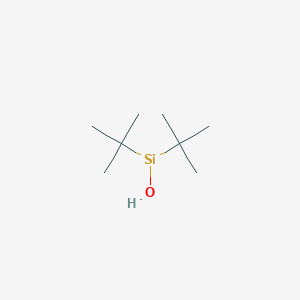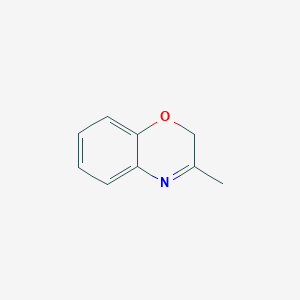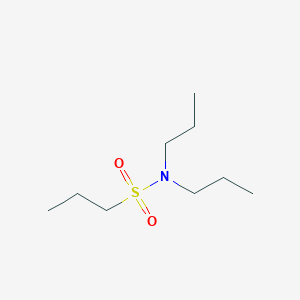
N,N-dipropylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dipropylpropane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide family. Sulfonamides are characterized by the presence of a sulfonyl group (SO₂) connected to an amine group (NH₂). These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dipropylpropane-1-sulfonamide typically involves the reaction of propane-1-sulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
RSO2Cl+R’2NH→RSO2NR’2+HCl
Industrial Production Methods
Industrial production of sulfonamides often employs oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .
Chemical Reactions Analysis
Types of Reactions
N,N-dipropylpropane-1-sulfonamide can undergo various chemical reactions, including:
Reduction: Reduction of the sulfonamide group to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the sulfonamide group acts as a leaving group.
Common Reagents and Conditions
Oxidation: H₂O₂ and SOCl₂ are commonly used for oxidative conversion to sulfonyl chlorides.
Reduction: LiAlH₄ is a typical reducing agent for converting sulfonamides to amines.
Substitution: Reactions often involve nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N,N-dipropylpropane-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dipropylpropane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally exert their effects by inhibiting the synthesis of folic acid in bacteria, thereby preventing bacterial growth . This is achieved through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide used as an antibacterial agent.
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfinamides and Sulfenamides: Related compounds with sulfur-nitrogen bonds used in various applications.
Uniqueness
N,N-dipropylpropane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its dipropyl groups provide steric hindrance, influencing its reactivity compared to other sulfonamides.
Properties
CAS No. |
57547-95-2 |
|---|---|
Molecular Formula |
C9H21NO2S |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N,N-dipropylpropane-1-sulfonamide |
InChI |
InChI=1S/C9H21NO2S/c1-4-7-10(8-5-2)13(11,12)9-6-3/h4-9H2,1-3H3 |
InChI Key |
LENLEUMMIHONNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


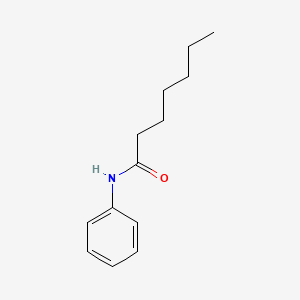
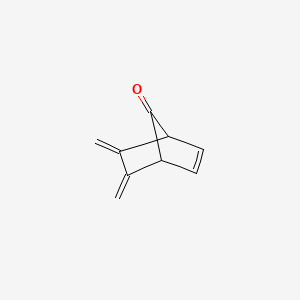

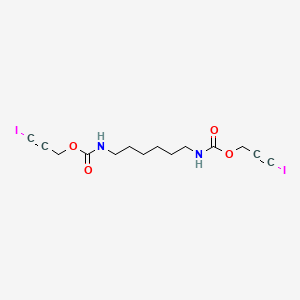
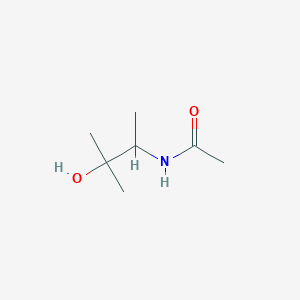
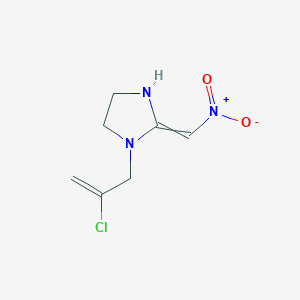
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)
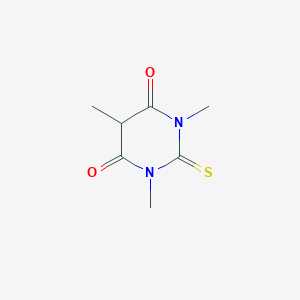
![3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile](/img/structure/B14632355.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)
